N-(3,4-dichlorophenyl)-N'-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea
Overview
Description
Synthesis Analysis
The synthesis of urea derivatives like N-(3,4-dichlorophenyl)-N'-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea involves reactions of acylazides with amino-thiadiazole derivatives. These processes have been explored to obtain compounds with significant biological activities, including plant growth regulation (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006). Syntheses under various conditions have led to derivatives characterized by IR, 1H NMR, and elemental analysis, showing the versatility of the synthesis approaches for these compounds.
Molecular Structure Analysis
The molecular structure of thiadiazolyl urea derivatives is characterized by X-ray crystallography, revealing intricate details like the planarity of the urea scaffold due to intramolecular N–H···O hydrogen bonds. These structural insights are crucial for understanding the compound's reactivity and biological activity. For example, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea exhibits a triclinic space group, indicating the significance of molecular geometry in its fungicidal activities (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Reactions and Properties
Thiadiazolyl ureas undergo various chemical reactions, contributing to their diverse bioactivities. The synthesis and biological evaluation of these compounds have demonstrated their potential as fungicides and plant growth regulators. The reactivity of these compounds, influenced by their molecular structure, plays a key role in their biological efficacy (Li-Qiao Shi, 2011).
Safety and Hazards
For the related compound “Isocyanic acid 3,4-dichlorophenyl ester”, it has several hazard statements including H301-H315-H317-H319-H332-H334-H335. Precautionary statements include P280-P301+P310+P330-P302+P352-P305+P351+P338. It is classified as a dangerous substance with hazard codes T. It is also classified under HazardClass 6.1 and PackingGroup II .
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2IN4OS/c16-10-6-5-8(7-11(10)17)19-14(23)20-15-22-21-13(24-15)9-3-1-2-4-12(9)18/h1-7H,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBFFXRAMQAOEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2IN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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